molecular formula C24H20ClN5 B11439063 3-(4-Chlorophenyl)-N-(3-phenylpropyl)-[1,2,3]triazolo[1,5-A]quinazolin-5-amine

3-(4-Chlorophenyl)-N-(3-phenylpropyl)-[1,2,3]triazolo[1,5-A]quinazolin-5-amine

Cat. No.: B11439063
M. Wt: 413.9 g/mol
InChI Key: LEHFHOSTYDSMDR-UHFFFAOYSA-N
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Description

3-(4-Chlorophenyl)-N-(3-phenylpropyl)-[1,2,3]triazolo[1,5-A]quinazolin-5-amine is a heterocyclic compound that belongs to the class of triazoloquinazolines. This compound is of significant interest due to its potential biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. The unique structure of this compound, which includes a triazole ring fused to a quinazoline moiety, contributes to its diverse range of applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Chlorophenyl)-N-(3-phenylpropyl)-[1,2,3]triazolo[1,5-A]quinazolin-5-amine typically involves the following steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and appropriate aldehydes or ketones.

    Quinazoline Formation: The quinazoline moiety is often prepared by the condensation of anthranilic acid derivatives with formamide or other suitable reagents.

    Coupling Reaction: The final step involves coupling the triazole and quinazoline intermediates under suitable conditions, such as using a base like potassium carbonate in a polar solvent like dimethylformamide.

Industrial Production Methods

Industrial production of this compound may involve optimizing the above synthetic routes to achieve higher yields and purity. This can include the use of automated reactors, continuous flow systems, and advanced purification techniques like chromatography.

Chemical Reactions Analysis

Types of Reactions

3-(4-Chlorophenyl)-N-(3-phenylpropyl)-[1,2,3]triazolo[1,5-A]quinazolin-5-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of quinazoline N-oxides.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride, resulting in the formation of reduced triazoloquinazoline derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro group, using nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines in polar solvents such as dimethylformamide.

Major Products

    Oxidation: Quinazoline N-oxides.

    Reduction: Reduced triazoloquinazoline derivatives.

    Substitution: Substituted triazoloquinazoline derivatives.

Scientific Research Applications

3-(4-Chlorophenyl)-N-(3-phenylpropyl)-[1,2,3]triazolo[1,5-A]quinazolin-5-amine has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Explored for its anticancer, antimicrobial, and anti-inflammatory properties. It has shown promising results in preclinical studies against various cancer cell lines.

    Industry: Utilized in the development of new pharmaceuticals and agrochemicals due to its versatile chemical reactivity.

Mechanism of Action

The mechanism of action of 3-(4-Chlorophenyl)-N-(3-phenylpropyl)-[1,2,3]triazolo[1,5-A]quinazolin-5-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can intercalate into DNA, disrupting the replication process and leading to cell death in cancer cells. Additionally, it can inhibit key enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects.

Comparison with Similar Compounds

Similar Compounds

  • 3-(4-Chlorophenyl)-N-(3-phenylpropyl)-[1,2,4]triazolo[1,5-A]quinazolin-5-amine
  • 3-(4-Chlorophenyl)-N-(3-phenylpropyl)-[1,2,3]triazolo[4,5-A]quinazolin-5-amine
  • 3-(4-Chlorophenyl)-N-(3-phenylpropyl)-[1,2,4]triazolo[4,5-A]quinazolin-5-amine

Uniqueness

3-(4-Chlorophenyl)-N-(3-phenylpropyl)-[1,2,3]triazolo[1,5-A]quinazolin-5-amine is unique due to its specific triazoloquinazoline structure, which imparts distinct biological activities. Its ability to intercalate into DNA and inhibit key enzymes makes it a valuable compound for further research and development in medicinal chemistry.

Properties

Molecular Formula

C24H20ClN5

Molecular Weight

413.9 g/mol

IUPAC Name

3-(4-chlorophenyl)-N-(3-phenylpropyl)triazolo[1,5-a]quinazolin-5-amine

InChI

InChI=1S/C24H20ClN5/c25-19-14-12-18(13-15-19)22-24-27-23(26-16-6-9-17-7-2-1-3-8-17)20-10-4-5-11-21(20)30(24)29-28-22/h1-5,7-8,10-15H,6,9,16H2,(H,26,27)

InChI Key

LEHFHOSTYDSMDR-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CCCNC2=NC3=C(N=NN3C4=CC=CC=C42)C5=CC=C(C=C5)Cl

Origin of Product

United States

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